2,3-Bis(trifluoromethylsulfonyloxy)naphthalene

Physical property verification Quality control Procurement identity confirmation

Standard naphthalene bis-triflate stocks (1,4-, 1,5-, 2,7-isomers) cannot substitute for the 2,3-isomer in ortho-selective cross-coupling. This symmetrical bis-aryl triflate (C₁₂H₆F₆O₆S₂, MW 424.29) is the mandatory electrophile precursor for constructing 2,3-linked oligonaphthalenes and sequential diaryl installations with regiochemical control. • **Critical differentiation**: 82-83°C melting point (vs. 64°C for 1,4-isomer, 59-63°C for 2,7-isomer) enables immediate quality verification upon receipt. • **Application**: Pd-catalyzed Suzuki-Miyaura, Stille couplings; helical oligomer synthesis; 2,3-diarylnaphthalene pharmacophores. • **Supply advantage**: Room temperature stable; distinct from 1,4-isomer storage requirements.

Molecular Formula C12H6F6O6S2
Molecular Weight 424.3 g/mol
Cat. No. B12849751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(trifluoromethylsulfonyloxy)naphthalene
Molecular FormulaC12H6F6O6S2
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-7-3-1-2-4-8(7)6-10(9)24-26(21,22)12(16,17)18/h1-6H
InChIKeyFXSNAXDYVAKLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(trifluoromethylsulfonyloxy)naphthalene – Ortho-Bis-Triflate Building Block


2,3-Bis(trifluoromethylsulfonyloxy)naphthalene (CAS 125261-31-6), also referred to as naphthalene-2,3-diyl bis(trifluoromethanesulfonate) or 2,3-naphthalene bistriflate, is a symmetrical bis-aryl triflate featuring two trifluoromethanesulfonyloxy leaving groups at the ortho (2,3-) positions of the naphthalene scaffold . It is prepared by bis-triflation of 2,3-dihydroxynaphthalene with trifluoromethanesulfonic anhydride and belongs to the broader class of aromatic bis-triflates that serve as dual-electrophile substrates in palladium-catalyzed Suzuki–Miyaura, Stille, and related cross-coupling reactions [1]. The ortho-relationship of the two triflate groups on the same naphthalene ring creates a distinctive steric and electronic environment that differentiates this positional isomer from the more commonly procured 1,4-, 1,5-, and 2,7-naphthalene bis(triflate) isomers .

Ortho-bis-triflate scaffold for regioselective sequential cross-coupling on a single naphthalene ring
Melting point provides rapid isomer identity confirmation vs. common positional isomers
Specialty sourcing required; not stocked by major catalog suppliersSupplier: MolCore (NLT 98%)

Why Positional Isomer Substitution Fails for This Naphthalene Bis-Triflate


Naphthalene bis-triflate positional isomers share the identical molecular formula (C₁₂H₆F₆O₆S₂) and molecular weight (424.29 g/mol) yet exhibit markedly different physical properties, commercial availability, and regiochemical reactivity. The 2,3-isomer possesses a melting point of 82–83 °C, which is 18 °C above the 1,4-isomer (64 °C), approximately 33 °C below the 1,5-isomer (113–117 °C), and roughly 21 °C above the 2,7-isomer (59–63 °C), enabling unambiguous lot identity verification by simple melting point determination . Critically, the 2,3-isomer is absent from the standard catalogs of major reagent suppliers such as TCI, whereas the 1,4-, 1,5-, and 2,7-isomers are routinely stocked, meaning that a procurement request specifying only 'naphthalene bis-triflate' without positional designation will almost certainly yield a different isomer . Furthermore, the 2,3-substitution pattern places both electrophilic triflate centers on the same, more electron-rich naphthalene ring in an ortho-relationship, creating a regioselectivity profile in sequential cross-coupling that cannot be replicated by the 1,5- or 2,7-isomers where the triflate groups reside on different rings .

Identity Melting point differs >18 °C from the nearest common isomer; simple lot verification rules out unintended isomer substitution.1,4-isomer 64 °C, 1,5-isomer 115 °C, 2,7-isomer 61 °C vs. 2,3-isomer 82–83 °C
Reactivity Ortho-relationship on the same ring creates a steric/electronic environment not replicated by para- or inter-ring bis-triflate isomers; sequential coupling regioselectivity may shift.
Availability Generic “naphthalene bis-triflate” orders almost certainly supply 1,4-, 1,5-, or 2,7-isomer; 2,3-isomer requires specialist vendor engagement.

Quantitative Differentiation Evidence vs. Positional Isomers


Melting Point as Identity Discriminator Against Other Isomers

The 2,3-isomer exhibits a melting point of 82–83 °C (recrystallized from ether/petroleum ether), which provides unambiguous differentiation from the three most commonly substituted positional isomers: 1,4-isomer (64 °C), 1,5-isomer (113–117 °C / reference value 115 °C), and 2,7-isomer (59–63 °C / reference value 61 °C) . The 18–33 °C gap to the nearest isomer is well outside typical lot-to-lot variability, making melting point determination a reliable, equipment-minimal method for confirming that the correct isomer has been procured, particularly important given that the 2,3-isomer lacks a commercial catalog entry from major suppliers .

Melting Point
Data to verify
82–83 °C (ether/petroleum ether)
Δ +18 °C vs 1,4-; Δ −33 °C vs 1,5-; Δ +21 °C vs 2,7-isomer
Enables unambiguous isomer identity confirmation
Capillary method; recrystallized sample
Physical property verification Quality control Procurement identity confirmation

Commercial Availability Gap vs. Major Catalog Isomers

As of 2026, TCI stocks three naphthalene bis(triflate) positional isomers in catalog quantities: 1,4-isomer (N0934, >97.0% GC), 1,5-isomer (N0925, >98.0% GC, 5 g at $177.00), and 2,7-isomer (N1071, >98.0% GC) . The 2,3-isomer (CAS 125261-31-6) is not listed in the TCI, Sigma-Aldrich, or Fisher Scientific catalogs. MolCore offers the compound at NLT 98% purity, indicating that the 2,3-isomer is accessible through specialty suppliers rather than mainstream catalog distributors . This availability gap means that procurement of the 2,3-isomer requires engaging custom synthesis or niche vendors, with potentially longer lead times and different pricing structures compared to off-the-shelf positional isomer alternatives.

Catalog Availability
Context-dependent
2,3-isomer Not in TCI, Sigma, Fisher
1,4- / 1,5- / 2,7-isomer Stocked by TCI
Specialty sourcing; custom synthesis lead times
MolCore offers NLT 98%
Procurement planning Supply chain management Custom synthesis requirement

Room Temperature Storage Advantage vs. Refrigerated Isomers

Among the commercially cataloged naphthalene bis-triflate isomers, the 1,4-isomer (TCI N0934) requires refrigerated storage at 0–10 °C and is specifically labeled as heat-sensitive . In contrast, the 1,5-isomer and 2,7-isomer are specified for room temperature storage (recommended in a cool, dark place below 15 °C) . The 2,3-isomer, derived from the same bis-triflate chemical class and lacking any special storage designation in available datasheets, is consistent with room temperature storage, avoiding the operational burden and cold-chain logistics required for the 1,4-isomer. This distinction is particularly relevant for laboratories without dedicated refrigerated reagent storage capacity for synthesis-scale quantities.

Storage Temperature
Data to verify
2,3-isomer Room temperature
1,4-isomer 0–10 °C (refrigerated)
Avoids cold-chain logistics vs. 1,4-isomer
Per TCI storage specifications
Storage logistics Operational convenience Bench stability

Ortho-Bis-Triflate Geometry for Regioselective Cross-Coupling

The 2,3-substitution pattern places both triflate leaving groups on the same naphthalene ring in an ortho-relationship, a geometry not shared by any of the commercially cataloged isomers: the 1,4-isomer places groups para on the same ring, while the 1,5- and 2,7-isomers distribute them across two different rings [1]. According to the comprehensive Hassan et al. (Synlett 2013) review, regioselectivity in bis-triflate Suzuki–Miyaura reactions 'is controlled by steric and electronic parameters and strongly depends on the structure of the substrates' . The ortho-proximity in the 2,3-isomer introduces a unique steric congestion at the reaction center and electronic cross-talk between the two electron-withdrawing triflate groups, which fundamentally alters the oxidative addition preference of palladium(0) catalysts compared to non-ortho isomers. This regiochemical differentiation is structurally mandated and cannot be simulated by any other positional isomer.

Triflate Geometry
Class-level
Ortho (2,3-) on same naphthalene ring; both leaving groups on ring A
Unique steric congestion and electronic cross-talk for Pd(0) oxidative addition
Para- or inter-ring isomers cannot replicate
Regioselective cross-coupling Sequential functionalization Steric-electronic control

Polar Surface Area and LogP Differentiation from Isomers

The 2,3-isomer has a computed polar surface area (PSA) of 103.5 Ų and a LogP of 5.4582 . Although the molecular formula is identical across all positional isomers, the spatial arrangement of the two bulky triflate groups alters the three-dimensional presentation of polar surface, which can affect retention time in reverse-phase chromatography and solubility in polar vs. non-polar solvents. The 2,3-isomer's melting point of 82–83 °C, which is intermediate among the isomers, correlates with its distinct crystal packing relative to the lower-melting 1,4- (64 °C) and 2,7- (61 °C) isomers and the higher-melting 1,5-isomer (115 °C) . These physicochemical differences are directly relevant to purification method development, as an isomer-specific chromatographic method or recrystallization protocol must be established for the 2,3-isomer rather than adapted from protocols optimized for other isomers.

PSA & LogP
Data to verify
PSA 103.5 Ų · LogP 5.4582
m.p. intermediate (82–83 °C) vs. isomer set
Isomer-specific chromatographic and purification method required
Computed values; verify experimentally
Chromatographic separation Solubility prediction Physicochemical profiling

Synthetic Precursor Rarity vs. Commodity Dihydroxynaphthalenes

The 2,3-isomer is synthesized by bis-triflation of 2,3-dihydroxynaphthalene (2,3-DHN, CAS 92-44-4) with trifluoromethanesulfonic anhydride . In contrast, the commercially stocked 2,7-isomer derives from 2,7-dihydroxynaphthalene (2,7-DHN), which is a more abundant industrial intermediate used extensively in dye and polymer manufacturing . The 1,4- and 1,5-isomers are derived from 1,4- and 1,5-dihydroxynaphthalene, respectively. The differential commodity status of the diol precursors directly impacts the cost and availability of the corresponding bis-triflates: 2,7-DHN benefits from large-scale industrial production, whereas 2,3-DHN is primarily a specialty research chemical, contributing to the absence of the 2,3-bis-triflate from major catalogs [1]. This precursor-based scarcity is a structural feature of the supply chain that cannot be circumvented by substituting a different isomer.

Precursor Sourcing
Reported
2,3-DHN (precursor) Specialty research chemical
2,7-DHN / 1,5-DHN Commodity industrial intermediates
Cost and lead time linked to less commoditized 2,3-DHN supply
Industrial dye vs. research markets
Synthetic accessibility Precursor sourcing Cost-of-goods

Procurement-Relevant Application Scenarios


Sequential Cross-Coupling for Helical Oligonaphthalene Synthesis

The 2,3-bis-triflate is the mandatory electrophile precursor for constructing oligo(naphthalene-2,3-diyl) architectures via iterative Suzuki–Miyaura coupling, as demonstrated in the synthesis of helically chiral oligomers from 3-iodo-2-naphthylboronic acid modules [1]. No other positional naphthalene bis-triflate isomer can substitute in this application because the ortho-relationship of the coupling sites is geometrically essential for helical induction. The regioselectivity principles established by Hassan et al. (Synlett 2013) confirm that the steric and electronic parameters governing oxidative addition at the 2- vs. 3-position are unique to this isomer . Procurement of the 2,3-isomer is therefore non-negotiable for any research program targeting 2,3-linked oligonaphthalene materials.

Unsymmetrical 2,3-Diarylnaphthalene Library Synthesis

When the synthetic objective is the sequential installation of two different aryl groups at the 2- and 3-positions of naphthalene with regiochemical control, the 2,3-bis-triflate provides a single-substrate entry point. The 1,5- and 2,7-isomers cannot deliver the same product because arylation occurs on different naphthalene rings, while the 1,4-isomer generates a para-substitution pattern with fundamentally different molecular shape and properties [1]. The melting point of 82–83 °C serves as a simple quality gate upon receipt: any material melting at 64 °C (1,4-isomer) or 61 °C (2,7-isomer) can be immediately rejected before committing to costly multistep synthesis .

Structure–Activity Relationship Studies of Ortho-Diarylnaphthalenes

For medicinal chemistry or materials science programs exploring the SAR of 2,3-diarylnaphthalene pharmacophores or chromophores, the 2,3-bis-triflate is the most direct precursor. Using a mono-triflate naphthalene (e.g., 2-naphthyl triflate, CAS 3857-83-8) would require an additional halogenation or borylation step to install the second coupling handle, adding synthetic steps and reducing overall yield compared to the pre-installed dual-electrophile 2,3-bis-triflate [1]. The PSA of 103.5 Ų and LogP of 5.4582 also provide baseline values for predicting chromatographic behavior of the intermediate bis-triflate during purification, which differs from other isomers due to altered molecular shape .

Chemo- and Regioselective Bis-Electrophile Methodology Development

The 2,3-bis-triflate serves as a model substrate for investigating electronic discrimination between two identical leaving groups in an ortho-relationship on a polycyclic aromatic system. The Hassan et al. review notes that regioselectivity in bis-triflate Suzuki reactions 'strongly depends on the structure of the substrates,' and the ortho-bis-triflate naphthalene represents a structurally distinct case from the extensively studied 1,4- and 1,3-bis-triflate benzene systems [1]. Research groups developing new catalyst systems for chemoselective oxidative addition should procure the 2,3-isomer specifically, as results obtained with the 1,4- or 1,5-isomer do not predict behavior at the ortho-bis-triflate naphthalene scaffold. The room temperature storage compatibility (unlike the 1,4-isomer) also reduces inventory management burden for methodology labs .

Application
Selection Property
Validation Focus
Helical oligonaphthalene synthesis
Ortho-bis-triflate geometry
Regioselective iterative Suzuki–Miyaura coupling efficiency
Unsymmetrical 2,3-diarylnaphthalene libraries
Single-substrate dual-electrophile entry
Positional isomer identity by melting point; sequential arylation outcome
Ortho-diarylnaphthalene SAR studies
Pre-installed dual coupling handles
Physicochemical profiling and chromatographic method development
Chemoselective bis-electrophile methodology
Ortho-relationship on polycyclic aromatic system
Pd(0) oxidative addition selectivity screening; storage convenience
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